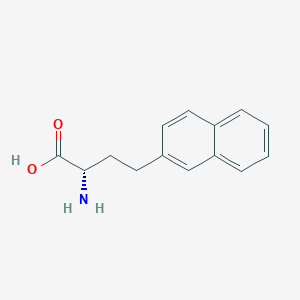

(S)-2-Amino-4-(naphthalen-2-YL)butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-2-Amino-4-(naphthalen-2-YL)butanoic acid is a useful research compound. Its molecular formula is C14H15NO2 and its molecular weight is 229.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(S)-2-Amino-4-(naphthalen-2-YL)butanoic acid, also known as (S)-3-amino-4-(naphthalen-2-yl)butanoic acid, is a chiral amino acid derivative recognized for its unique structural features and significant biological activities. This compound has garnered attention in medicinal chemistry and pharmacology due to its interactions with various molecular targets, particularly in the context of neurological research and enzyme modulation.

Chemical Structure and Properties

The molecular formula of this compound is C13H13NO2, with a molecular weight of approximately 215.25 g/mol. Its structure includes a naphthalene ring, an amino group, and a carboxylic acid group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : This compound has been studied for its potential role in inhibiting enzymes related to neurotransmitter metabolism, particularly glutamate dehydrogenase. This inhibition can influence neurotransmitter levels in the brain, which is relevant for treating neurological disorders such as depression and anxiety disorders .

- Receptor Modulation : The compound selectively binds to certain glutamate receptor subtypes, enhancing synaptic transmission and potentially offering therapeutic benefits in mood disorders . The hydrophobic interactions provided by the naphthalene moiety facilitate these receptor interactions.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells by modulating glutamate signaling pathways, which are critical in neurodegenerative diseases .

- Anti-inflammatory Properties : Preliminary investigations suggest potential anti-inflammatory effects, making it a candidate for further development in inflammatory conditions .

- Anticancer Potential : There is ongoing research into its anticancer properties, focusing on how it may inhibit tumor growth through enzyme modulation .

Case Study 1: Modulation of Glutamate Receptors

A study investigating the effects of this compound on glutamate receptors demonstrated that it significantly enhanced the binding affinity to specific receptor subtypes. This modulation was linked to improved synaptic plasticity in animal models, suggesting its potential use in treating cognitive deficits associated with neurodegenerative diseases.

Case Study 2: Enzyme Inhibition

In vitro studies have shown that this compound inhibits glutamate dehydrogenase activity. This inhibition resulted in altered glutamate metabolism, which could be beneficial for conditions characterized by excessive glutamate signaling.

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuroprotection | Enhanced neuronal survival under excitotoxic conditions. |

| Study B | Enzyme Inhibition | Significant reduction in glutamate dehydrogenase activity. |

| Study C | Receptor Modulation | Increased binding affinity to NMDA receptors leading to improved synaptic transmission. |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Organic Synthesis

(S)-2-Amino-4-(naphthalen-2-YL)butanoic acid is utilized as a key building block in the synthesis of complex organic molecules. Its chiral nature allows for the production of enantiomerically pure compounds, which are essential in pharmaceutical development.

Synthetic Routes

The synthesis typically involves:

- Starting Material : Naphthalene derivatives and amino acids.

- Formation of Intermediate : Introduction of the naphthalene ring through reactions such as Friedel-Crafts acylation.

- Chiral Resolution : Achieved using chiral catalysts or auxiliaries.

- Hydrochloride Formation : Conversion to hydrochloride salt through treatment with hydrochloric acid.

Enzymatic Inhibition

Research indicates that this compound exhibits significant biological activity, particularly in inhibiting key enzymes involved in metabolic pathways. For example:

- Squalene Synthase Inhibition : It has been shown to inhibit squalene synthase with an IC₅₀ value of 90 nM, suggesting potential applications in cholesterol biosynthesis modulation.

Protein Binding Studies

The compound is studied for its interactions with specific molecular targets, including enzymes and receptors. The naphthalene moiety enhances hydrophobic interactions, while the amino group facilitates hydrogen bonding and ionic interactions.

Pharmaceutical Development

Therapeutic Potential

The compound is investigated for its potential therapeutic effects:

- Drug Development Precursor : It serves as a precursor for developing drugs targeting metabolic disorders and certain cancers.

Case Study 1: Squalene Synthase Inhibition

A study demonstrated that this compound effectively inhibits squalene synthase, which is crucial for cholesterol biosynthesis. This finding indicates its potential application in treating hypercholesterolemia and related conditions.

Case Study 2: Anticancer Research

Investigations into the compound's role as a precursor for drug development have shown promise, particularly in the context of metabolic disorders and cancer therapy. Its ability to inhibit specific enzymes involved in cancer metabolism positions it as a candidate for further research.

Eigenschaften

IUPAC Name |

(2S)-2-amino-4-naphthalen-2-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c15-13(14(16)17)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-5,7,9,13H,6,8,15H2,(H,16,17)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLEUTYGDMYCFQF-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)CC[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.